

Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B1295308

[Get Quote](#)

Application Notes: Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate

Topic: **Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate** as a Pharmaceutical Intermediate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate is a substituted pyrrole that serves as a crucial building block in the synthesis of a wide range of biologically active molecules and pharmaceutical compounds.[1][2][3] Pyrrole derivatives are integral to many natural products and are known to exhibit diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3][4][5] This compound, in particular, is a key precursor for the synthesis of porphyrins, which are utilized in photodynamic therapy (PDT), and for developing novel agents against pathogens like *Mycobacterium tuberculosis*. [2][5] Its stable, functionalized heterocyclic structure makes it an ideal starting point for further chemical modifications in drug discovery and development.

Physicochemical and Structural Data

The fundamental properties of **Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate** are summarized below, providing essential information for its handling, characterization, and use in synthetic

chemistry.

Property	Value	Reference
CAS Number	2199-44-2	[6][7]
Molecular Formula	C ₉ H ₁₃ NO ₂	[7][8]
Molecular Weight	167.21 g/mol	[7][8]
Melting Point	122-126 °C	[6][7]
Boiling Point	135-136 °C (at 10.5 mmHg)	[6]
IUPAC Name	ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate	[8]
SMILES	CCOC(=O)C1=C(C)C=C(C)N1	[8]
InChIKey	IZSBSZYFPYIJDI-UHFFFAOYSA-N	[8]

Synthesis Protocols and Methodologies

The synthesis of substituted pyrroles can be achieved through several established methods. The Knorr pyrrole synthesis is the most common and efficient route for preparing **Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate**.^{[2][9]} Alternative methods like the Hantzsch and Paal-Knorr syntheses are also widely used for generating various pyrrole derivatives.^{[1][10]}

Protocol 1: Knorr Pyrrole Synthesis

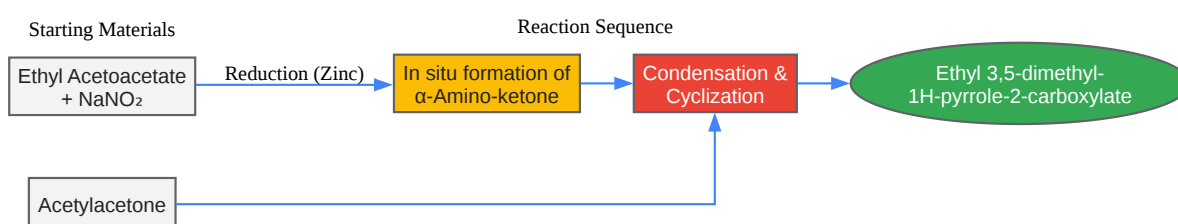
This method involves the condensation of an α -amino-ketone with a β -ketoester.^[9] For practical synthesis, the α -amino-ketone is typically generated in situ from an α -oximino-ketone to avoid self-condensation.^[9]

Experimental Protocol:

- Preparation of Ethyl 2-oximinoacetoacetate: Dissolve ethyl acetoacetate in glacial acetic acid. While maintaining the temperature between 5-7 °C with an ice bath, slowly add a

saturated aqueous solution of sodium nitrite (NaNO_2).^{[9][11]} This nitrosation reaction forms the oximino intermediate.

- **Reduction and Condensation:** In a separate flask, prepare a solution of acetylacetone in glacial acetic acid.
- **Cyclization:** Gradually add the previously prepared ethyl 2-oximinoacetoacetate solution and zinc dust to the acetylacetone solution with vigorous stirring.^[9] The reaction is exothermic and may require external cooling to maintain control.^[9] The zinc dust reduces the oxime to an amine, which then reacts with the acetylacetone.^[9]
- **Reflux:** After the addition is complete, reflux the reaction mixture for approximately one hour.^[11]
- **Isolation:** Quench the hot mixture in a large volume of water to precipitate the crude product.^[11]
- **Purification:** Collect the solid by filtration, wash thoroughly with water, and dry.^[11] Recrystallize the crude product from ethanol to obtain pure **Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate**.^[11]



[Click to download full resolution via product page](#)

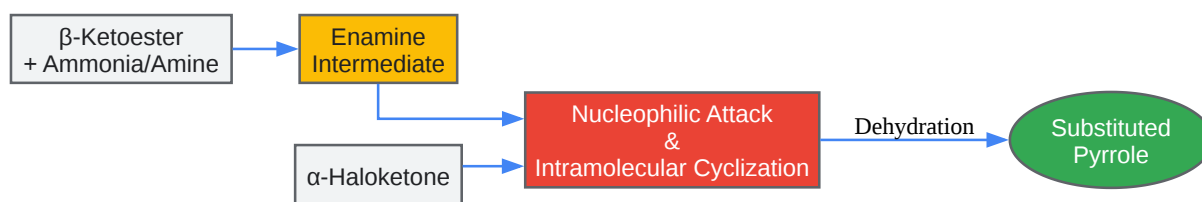
Caption: Knorr Pyrrole Synthesis Workflow.

Protocol 2: Hantzsch Pyrrole Synthesis (General Method)

The Hantzsch synthesis is another versatile method for producing substituted pyrroles, involving the reaction of a β -ketoester, an α -haloketone, and ammonia or a primary amine.^[1]

General Experimental Steps:

- Enamine Formation: A β -ketoester is reacted with ammonia or a primary amine to form an enamine intermediate.^[1]
- Nucleophilic Attack: The enamine intermediate then attacks the carbonyl carbon of an α -haloketone.^[1]
- Cyclization & Aromatization: The resulting intermediate undergoes an intramolecular cyclization followed by dehydration to form the final substituted pyrrole.^[1]



[Click to download full resolution via product page](#)

Caption: Hantzsch Pyrrole Synthesis Workflow.

Applications in Pharmaceutical Intermediate Synthesis

Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate is a valuable intermediate due to the reactivity of its pyrrole ring, which allows for further functionalization to create complex molecules with therapeutic potential.

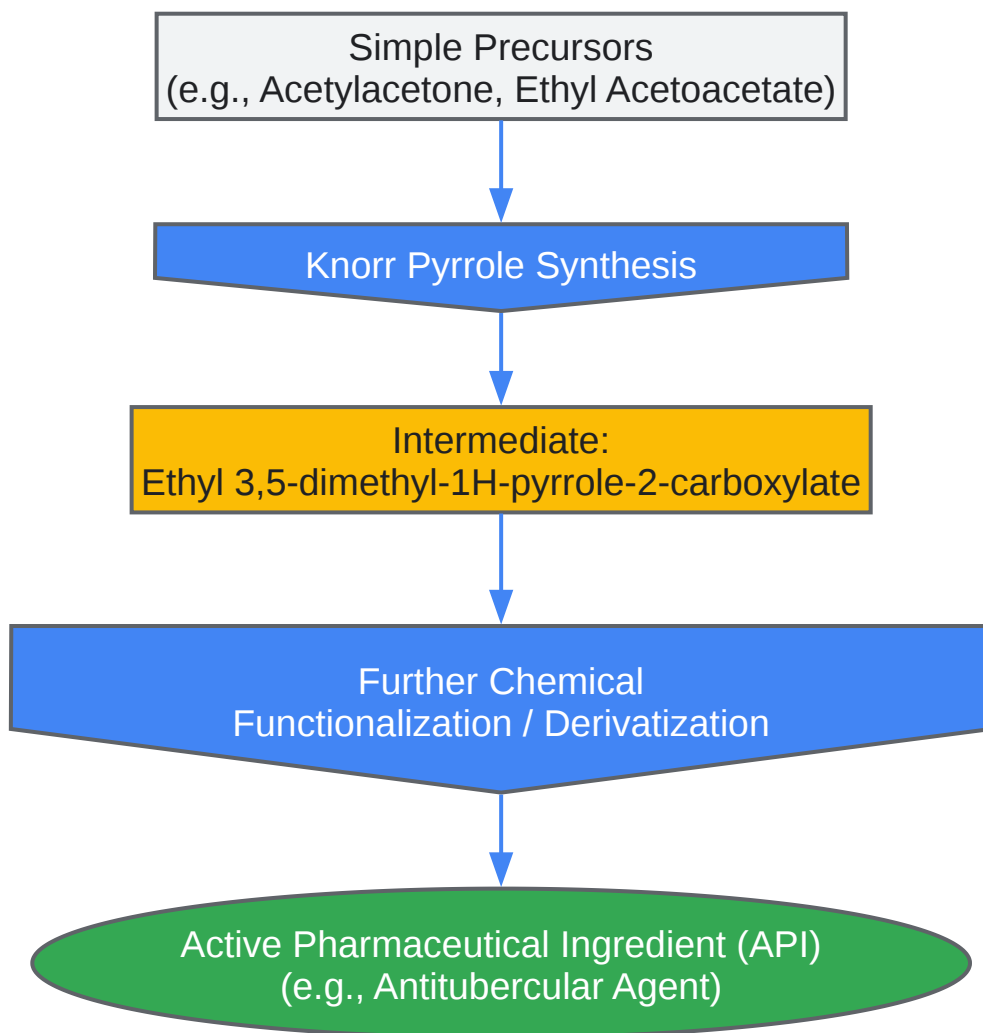
Synthesis of Antitubercular Agents

Derivatives of this pyrrole have been synthesized and evaluated for their antibacterial activity. [5] One study reported the synthesis of an ethyl-4-substituted-3,5-dimethyl-1H-pyrrole-2-carboxylate derivative that showed significant activity against Mycobacterium tuberculosis. [5]

Compound	Target Organism	MIC Value (µg/mL)	Reference
Ethyl-4-[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl)]-3,5-dimethyl-1H-pyrrole-2-carboxylate	Mycobacterium tuberculosis H37Rv	0.7	[5]

Precursor for Porphyrin Synthesis

Pyrroles are the fundamental building blocks for porphyrins, which are macrocyclic compounds with important biological functions. [2] Porphyrins are used as photosensitizers in photodynamic therapy (PDT), a treatment modality for various cancers. [2] The specific substitution pattern of **Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate** makes it a suitable precursor for constructing these complex macrocycles.



[Click to download full resolution via product page](#)

Caption: Role as a key pharmaceutical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]
- 4. echemi.com [echemi.com]
- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. chembk.com [chembk.com]
- 8. 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester | C₉H₁₃NO₂ | CID 137477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 10. rgmcet.edu.in [rgmcet.edu.in]
- 11. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate as a pharmaceutical intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295308#ethyl-3-5-dimethyl-1h-pyrrole-2-carboxylate-as-a-pharmaceutical-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com